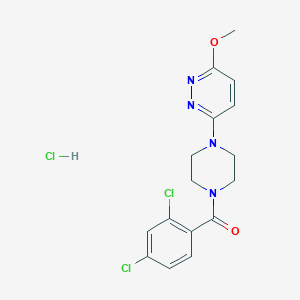

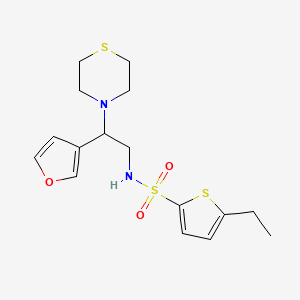

![molecular formula C21H20ClN3O B2381088 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one CAS No. 862828-02-2](/img/structure/B2381088.png)

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Facile Synthesis of Derivatives

The compound has been utilized in synthesizing novel derivatives, such as spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, through 1,3-dipolar cycloaddition reactions. These derivatives are confirmed by various spectroscopic methods including NMR and mass spectrometry (Poomathi et al., 2015).

Structural Characterization in Metal Complexes

It's also used in the synthesis and structural characterization of metal complexes. For instance, compounds containing the benzo[d]imidazole group have been synthesized and their interaction with metal centers like nickel have been explored (Bermejo et al., 2000).

Antioxidant Activity

- Potent Antioxidants: A series of derivatives containing this compound have been synthesized and identified as potent antioxidants. Their activity has been compared with known antioxidants like ascorbic acid, showing notable effectiveness (Tumosienė et al., 2019).

Electroluminescent Applications

- Application in Electroluminescent Layers: Derivatives of this compound have been synthesized for potential application in organic light-emitting devices. Their photophysical properties in both solution and polymer films have been thoroughly investigated, indicating potential for color electroluminescent structures (Dobrikov et al., 2011).

Catalytic and Synthetic Applications

- Catalysis in Condensation Reactions: The compound has been used in synthesizing phosphine-free RuII-NNN pincer complexes, which catalyze the condensation of alcohols and diamines to produce 1H-benzo[d]imidazole derivatives. This demonstrates its role in facilitating synthesis reactions with potential industrial applications (Li et al., 2018).

Antimicrobial and Antifungal Activity

- Potential Antimicrobial Agents: Novel derivatives synthesized from this compound have been evaluated for antimicrobial activity, revealing significant inhibitory effects against various pathogenic bacterial and fungal strains. This highlights its potential as a scaffold for developing new antimicrobial agents (Sharma et al., 2017).

Propiedades

IUPAC Name |

1-(3-chloro-2-methylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O/c1-3-11-24-19-9-5-4-8-17(19)23-21(24)15-12-20(26)25(13-15)18-10-6-7-16(22)14(18)2/h3-10,15H,1,11-13H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMIHRUVIHVRRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)

![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)

![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]cyclobutanecarboxamide](/img/structure/B2381026.png)